REACTION_SMILES
|
[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[CH3:25][CH2:26][OH:27].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5](-[n:14]2[n:15][cH:16][cH:17][cH:18]2)[cH:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1>>[NH2:1][c:4]1[c:5](-[n:14]2[n:15][cH:16][cH:17][cH:18]2)[cH:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cc(C(F)(F)F)ccc1-n1cccn1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(C(F)(F)F)ccc1-n1cccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |